molecular formula C12H26BrO3P B607111 Diethyl 8-bromooctylphosphonate CAS No. 124939-70-4

Diethyl 8-bromooctylphosphonate

Cat. No. B607111
M. Wt: 329.21
InChI Key: LNGGCNSGPCMBBI-UHFFFAOYSA-N
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Description

Diethyl 8-bromooctylphosphonate is an alkyl chain-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular formula of Diethyl 8-bromooctylphosphonate is C12H26BrO3P . It has a molecular weight of 329.21 .


Chemical Reactions Analysis

Diethyl 8-bromooctylphosphonate contains a bromine group and a phosphonic acid ethyl ester group . The bromine group is a good leaving group and easily undergoes substitution reactions . Phosphonic acid ethyl ester is used for surface modification .

Scientific Research Applications

  • Monohalogenation of Phosphonates : A study by Iorga, Eymery, and Savignac (1999) describes the controlled monohalogenation of phosphonates, leading to the production of a variety of diethyl monohalogenated benzylphosphonates. This method demonstrates the potential for creating specific phosphonate derivatives for use in chemical syntheses (Iorga, Eymery, & Savignac, 1999).

  • Synthesis of Diethyl Arylethynylphosphonates : Krawczyk and Albrecht (2007) researched the bromodecarboxylation of certain acids, facilitating the synthesis of diethyl arylethynylphosphonates. This process highlights the versatility of phosphonates in synthesizing complex organic compounds (Krawczyk & Albrecht, 2007).

  • Photochemical Synthesis of Phosphonic Acid Derivatives : Maruyama, Adachi, and Honjo (1985) demonstrated the photochemical synthesis of adenosine-8-phosphonic acid derivatives using diethyl phosphonates. This study emphasizes the utility of phosphonates in the field of photochemistry (Maruyama, Adachi, & Honjo, 1985).

  • Synthesis of Pyrrol-2-ylphosphonates : Ngwe et al. (1994) explored the preparation of diethyl disubstituted pyrrol-2-ylphosphonates, which were used in coupling reactions with aldehydes. This study provides insights into the use of phosphonates in heterocyclic chemistry (Ngwe et al., 1994).

  • Iodine Atom Transfer Addition Reaction : Bałczewski, Białas, and Mikołajczyk (2000) reported the synthesis of diethyl 3-iodoalkyl and 3-iodoalkenylphosphonates through an iodine atom transfer addition reaction. This study underscores the role of phosphonates in developing synthetic and bioactive compounds (Bałczewski, Białas, & Mikołajczyk, 2000).

  • Corrosion Inhibition : Gupta et al. (2017) investigated α-aminophosphonates, including diethyl phosphonates, as corrosion inhibitors for mild steel in hydrochloric acid, relevant for industrial processes. This application shows the potential of phosphonates in materials science (Gupta et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

1-bromo-8-diethoxyphosphoryloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26BrO3P/c1-3-15-17(14,16-4-2)12-10-8-6-5-7-9-11-13/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGGCNSGPCMBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 8-bromooctylphosphonate

Citations

For This Compound
1
Citations
Y Tamura, L Sheng, S Nakazawa… - Journal of Polymer …, 2012 - Wiley Online Library
A series of polystyrenes with phosphonic acid (5) via long alkyl side chains (4, 6, and 8 methylene units) were prepared by the radical polymerization of the corresponding diethyl ω‐(4‐…
Number of citations: 28 onlinelibrary.wiley.com

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